(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate
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Overview
Description
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C24H34N2S2 and a molecular weight of 414.67 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a heptyl chain, and a phenyl group substituted with a tert-butyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate involves several steps. One common method includes the reaction of 4-(1,1-dimethylethyl)benzyl chloride with heptylamine to form the intermediate compound. This intermediate is then reacted with 3-pyridinylcarbonimidodithioic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets, leading to its diverse effects .
Comparison with Similar Compounds
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate can be compared with other similar compounds, such as:
4-(1,1-Dimethylethyl)phenol: This compound shares the tert-butylphenyl group but lacks the heptyl chain and pyridine ring, resulting in different chemical properties and applications.
1,4-Dimethylbenzene: While this compound has a similar aromatic structure, it does not contain the functional groups present in this compound, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
51308-60-2 |
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Molecular Formula |
C24H34N2S2 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methylsulfanyl]-1-heptylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C24H34N2S2/c1-5-6-7-8-9-17-27-23(26-22-11-10-16-25-18-22)28-19-20-12-14-21(15-13-20)24(2,3)4/h10-16,18H,5-9,17,19H2,1-4H3 |
InChI Key |
QXLFSSLRUHROKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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